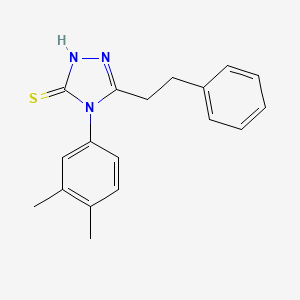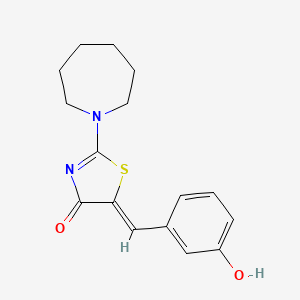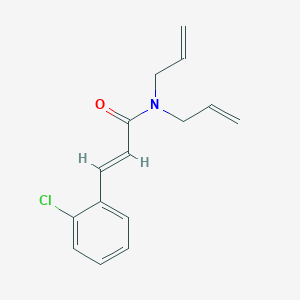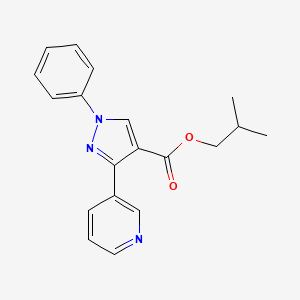
5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole (PBD) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and materials science. PBD is a derivative of oxadiazole, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound has a unique molecular structure that makes it a promising candidate for various research applications.
作用机制
The mechanism of action of 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is related to its ability to disrupt microtubule dynamics. Microtubules are essential for cell division, and disruption of microtubule dynamics can lead to cell death. 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole binds to the colchicine-binding site on tubulin, which is a protein that forms microtubules. This binding leads to the destabilization of microtubules, ultimately leading to cell death.
Biochemical and Physiological Effects
5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to have both biochemical and physiological effects. Biochemically, 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to disrupt microtubule dynamics, which can lead to cell death. Physiologically, 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been shown to have potential applications in the field of neuroscience for detecting amyloid beta peptides.
实验室实验的优点和局限性
One advantage of 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is its unique molecular structure, which makes it a promising candidate for various research applications. 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to have potential applications in the fields of medicine and materials science. However, one limitation of 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is its complex synthesis process, which can make it difficult to obtain high yields and purity. Additionally, 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole may have potential toxicity concerns, which need to be carefully evaluated before its use in lab experiments.
未来方向
There are several future directions for research involving 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. In the field of medicine, further studies are needed to investigate the potential anticancer properties of 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole and its use as a fluorescent probe for detecting amyloid beta peptides. In the field of materials science, further studies are needed to investigate the use of 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in OLEDs and polymer solar cells. Additionally, further studies are needed to evaluate the potential toxicity concerns associated with 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole and to develop safer synthesis methods.
合成方法
The synthesis of 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole involves the reaction of 2-aminobiphenyl and 3-methylbenzohydrazide in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then subjected to cyclization with phosphorus oxychloride to form the final 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole compound. The synthesis of 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
科学研究应用
5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of science. In the field of medicine, 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been investigated for its anticancer properties. Studies have shown that 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can induce apoptosis in cancer cells by disrupting microtubule dynamics, which are essential for cell division. 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been studied for its potential use as a fluorescent probe for detecting amyloid beta peptides, which are associated with Alzheimer's disease.
In the field of materials science, 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been studied for its use in organic light-emitting diodes (OLEDs). 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole exhibits excellent electron transport properties, making it a promising candidate for use in OLEDs. 5-(2-biphenylyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been investigated for its use in polymer solar cells, where it can act as a hole-transporting material.
属性
IUPAC Name |
3-(3-methylphenyl)-5-(2-phenylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-15-8-7-11-17(14-15)20-22-21(24-23-20)19-13-6-5-12-18(19)16-9-3-2-4-10-16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHNXPVTEIMVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-2-methylphenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B5834391.png)



![4-[({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5834422.png)
![N-benzyl-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5834438.png)
![methyl 4-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5834457.png)
![1-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5834458.png)
![N-(4-methylphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B5834459.png)
![3-[1-allyl-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5834464.png)
![methyl (7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5834468.png)
![1-[2-(1-naphthyloxy)ethyl]piperidine](/img/structure/B5834469.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5834477.png)